N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride
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Overview
Description
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of a primary amine with appropriate alkyl halides. One common method is the reaction of 4-heptanamine with methyl iodide and propyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and efficiency. The final product is obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines
Scientific Research Applications
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-propanamine
- N,N-Dimethyl-2-propanamine
- N,N-Dimethyl-3-propanamine
Uniqueness
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific alkyl group arrangement, which imparts distinct chemical and biological properties. Its tertiary amine structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
64467-56-7 |
---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
methyl-(2-methyl-4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C12H27N.ClH/c1-6-8-12(13-5,9-7-2)10-11(3)4;/h11,13H,6-10H2,1-5H3;1H |
InChI Key |
SGXHFXAKUUHEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC(C)C)[NH2+]C.[Cl-] |
Origin of Product |
United States |
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